2-[N-(benzenesulfonyl)anilino]-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide
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Overview
Description
2-[N-(benzenesulfonyl)anilino]-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide is a complex organic compound that features a benzenesulfonyl group, an anilino group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)anilino]-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide typically involves multiple steps. One common route includes the reaction of benzenesulfonyl chloride with aniline to form N-(benzenesulfonyl)aniline. This intermediate is then reacted with 2-bromo-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)anilino]-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)anilino]-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)anilino]-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)acetamide
- N-(4-chlorophenyl)acetamide
- N-(benzenesulfonyl)-4-methylanilino
Uniqueness
2-[N-(benzenesulfonyl)anilino]-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzenesulfonyl and chlorophenyl groups enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S2/c24-20-9-7-8-19(16-20)18-30-15-14-25-23(27)17-26(21-10-3-1-4-11-21)31(28,29)22-12-5-2-6-13-22/h1-13,16H,14-15,17-18H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKIUKZTBGRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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